molecular formula C22H22N2O4S2 B2919111 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide CAS No. 361477-72-7

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B2919111
CAS No.: 361477-72-7
M. Wt: 442.55
InChI Key: NVXQORVGPAQSES-UYRXBGFRSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered thiazolidinone ring with a conjugated exocyclic double bond (Z-configuration) at position 4. The core structure is substituted with a 3,4-dimethoxyphenylmethylidene group, a 2-sulfanylidene (thione) moiety, and a propanamide side chain terminating in a 4-methylphenyl group. Its molecular weight is approximately 443.5 g/mol (calculated from ), with a Topological Polar Surface Area (TPSA) of 161 Ų, indicating moderate polarity . The 3,4-dimethoxy groups enhance lipophilicity (XLogP3 ~3.3), while the propanamide linker contributes to hydrogen-bonding capacity (1 donor, 7 acceptors) .

Properties

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-14-4-7-16(8-5-14)23-20(25)10-11-24-21(26)19(30-22(24)29)13-15-6-9-17(27-2)18(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXQORVGPAQSES-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide is a thiazolidin derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

  • Molecular Formula : C15H15NO5S2
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 1119833-26-9

1. Antioxidant Activity

Thiazolidin derivatives are known for their antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays, including the DPPH and TBARS assays. Research indicates that modifications in the thiazolidin structure can enhance antioxidant activity significantly.

CompoundEC50 (µM)Assay TypeReference
3i0.565TBARS
3r0.708TBARS

2. Anticancer Activity

The compound exhibits promising anticancer effects against several cancer cell lines. Studies have shown that it induces apoptosis through the caspase pathway and affects cell cycle progression.

Cell LineIC50 (µM)Mechanism of ActionReference
HT-10806.8Apoptosis via caspase activation
A5498.4Cell cycle arrest
MCF-73.2Apoptosis induction

3. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, showing potential in modulating inflammatory pathways and reducing cytokine production in vitro.

Study on Anticancer Effects

A study conducted on various thiazolidin derivatives, including our compound of interest, demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and A549. The study concluded that the introduction of specific substituents at the thiazolidine ring enhances the compound's efficacy against cancer cells.

Study on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thiazolidin derivatives found that compounds with methoxy substitutions exhibited superior activity in lipid peroxidation assays, suggesting a structure-activity relationship that could guide future modifications for enhanced bioactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially modulates receptor activity related to growth factor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Arylidene Substituents

Substituent Variations on the Arylidene Group
  • The molecular weight decreases to ~387.5 g/mol, with a TPSA of 148 Ų, suggesting lower polarity .
  • 3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide () :
    The 1,3-benzodioxole group introduces a fused ring system, increasing steric bulk while maintaining electron-rich properties. Molecular weight: ~445.5 g/mol; XLogP3 ~3.5 .

  • Molecular weight: 404.5 g/mol; XLogP3 ~3.3 .
Modifications to the Propanamide Side Chain
  • 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () :
    The shorter acetamide chain (vs. propanamide) may reduce conformational flexibility, impacting target engagement. Molecular weight: ~380.4 g/mol; TPSA: 118 Ų .

  • (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (): A 3-hydroxyphenyl terminal group introduces an additional hydrogen-bond donor (2 donors, 6 acceptors), enhancing polarity (TPSA: 138 Ų) but reducing logP (~2.9) .

Physicochemical and Pharmacokinetic Properties

Compound (CAS/Reference) Molecular Weight (g/mol) XLogP3 TPSA (Ų) H-Bond Donors H-Bond Acceptors
Target Compound (361477-71-6) 443.5 ~3.3 161 1 7
Thiophene analog (314751-71-8) 387.5 ~3.0 148 1 6
Benzodioxole analog (307542-12-7) 445.5 ~3.5 161 1 8
4-Methylphenyl analog (299952-76-4) 404.5 ~3.3 161 1 7
Hydroxyphenyl analog (304674-59-7) 398.5 ~2.9 138 2 6

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